1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-fluoro-4-methoxyphenylmethyl group and a 5-trifluoromethylpyridin-2-yl group
Preparation Methods
The synthesis of 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-fluoro-4-methoxyphenylmethyl intermediate: This can be achieved through the reaction of 3-fluoro-4-methoxybenzyl chloride with a suitable nucleophile.
Preparation of the 5-(trifluoromethyl)pyridin-2-yl intermediate:
Coupling of intermediates: The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction.
Scientific Research Applications
1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: This compound also features a trifluoromethyl group and is studied for its pharmacological properties.
Other trifluoromethylated piperazines: These compounds share structural similarities and may have comparable biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C18H19F4N3O |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C18H19F4N3O/c1-26-16-4-2-13(10-15(16)19)12-24-6-8-25(9-7-24)17-5-3-14(11-23-17)18(20,21)22/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
ZZSJBTCJCZBXLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)F |
Origin of Product |
United States |
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